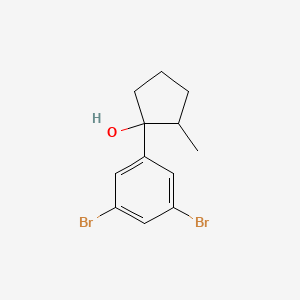
1-(3,5-Dibromophenyl)-2-methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dibromophenyl)-2-methylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a 3,5-dibromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dibromophenyl)-2-methylcyclopentan-1-ol typically involves the following steps:
Bromination: The starting material, phenylcyclopentane, undergoes bromination to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Hydroxylation: The brominated intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 1-position of the cyclopentane ring.
Methylation: Finally, the compound is methylated at the 2-position of the cyclopentane ring.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dibromophenyl)-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium nitrite (NaNO₂).
Major Products:
Oxidation: Formation of 1-(3,5-Dibromophenyl)-2-methylcyclopentanone.
Reduction: Formation of 1-(3,5-Dihydroxyphenyl)-2-methylcyclopentan-1-ol.
Substitution: Formation of 1-(3,5-Diaminophenyl)-2-methylcyclopentan-1-ol or 1-(3,5-Dinitrophenyl)-2-methylcyclopentan-1-ol.
Scientific Research Applications
1-(3,5-Dibromophenyl)-2-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3,5-Dibromophenyl)-2-methylcyclopentan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3,5-Dibromophenyl)-2-methylcyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-(3,5-Dihydroxyphenyl)-2-methylcyclopentan-1-ol: Similar structure but with hydroxyl groups instead of bromine atoms.
1-(3,5-Diaminophenyl)-2-methylcyclopentan-1-ol: Similar structure but with amino groups instead of bromine atoms.
Uniqueness: 1-(3,5-Dibromophenyl)-2-methylcyclopentan-1-ol is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H14Br2O |
|---|---|
Molecular Weight |
334.05 g/mol |
IUPAC Name |
1-(3,5-dibromophenyl)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C12H14Br2O/c1-8-3-2-4-12(8,15)9-5-10(13)7-11(14)6-9/h5-8,15H,2-4H2,1H3 |
InChI Key |
SEBOYSIJLAZHOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C2=CC(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















